![molecular formula C8H12N2OS B8721271 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- CAS No. 52378-45-7](/img/structure/B8721271.png)
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyl group and a sulfanyl group linked to an aminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloromethylpyridine-3-OL as a starting material, which is reacted with 2-aminoethanethiol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
- 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine
Uniqueness
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
52378-45-7 |
|---|---|
Formule moléculaire |
C8H12N2OS |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
2-(2-aminoethylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2OS/c9-3-5-12-6-7-8(11)2-1-4-10-7/h1-2,4,11H,3,5-6,9H2 |
Clé InChI |
YTFSLUOQGOXGNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CSCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



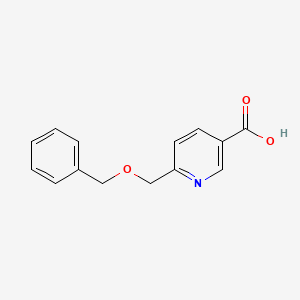
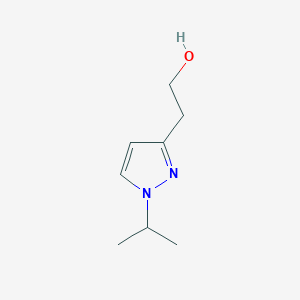
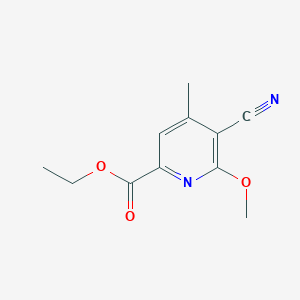
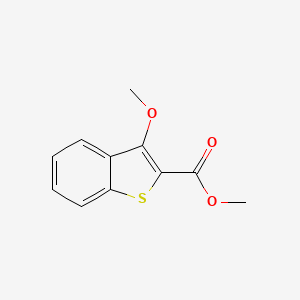


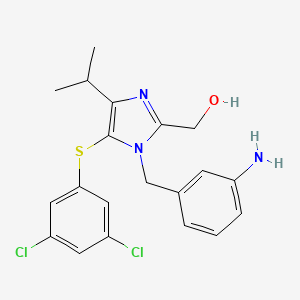
![[1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-](/img/structure/B8721277.png)
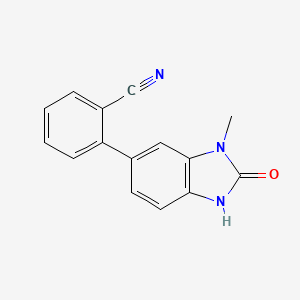

![Ferrocene, [[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-](/img/structure/B8721286.png)

![5-Chloro-3-[[ethoxy(methyl)phosphoryl]methyl]-1-benzothiophene](/img/structure/B8721292.png)
